molecular formula C17H19NOS2 B2552556 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone CAS No. 1797737-53-1

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2552556
CAS No.: 1797737-53-1
M. Wt: 317.47
InChI Key: PAMUFTPVOFZTTN-UHFFFAOYSA-N
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Description

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound intended for research and development purposes. This molecule features a 1,4-thiazepane ring, a seven-membered heterocycle containing nitrogen and sulfur, which is a structure of high interest in medicinal chemistry. Heterocyclic compounds containing nitrogen and sulfur, such as thiazepanes and thiazinanes, are known to be important structural motifs in bioactive molecules and have been investigated for a wide range of therapeutic applications . The structure of this compound combines this heterocyclic core with a phenyl substituent and a thiophene-2-ylethanone group. Thiophene derivatives are a significant area of research, with recent studies exploring their potential as potent, orally active antiviral agents against viruses like Ebola, acting as viral entry inhibitors . Similarly, nitrogen-sulfur heterocycles have been studied as key components in compounds with diverse biological activities, including serving as 5-hydroxytryptamine receptor (HTR1D) inhibitors for potential use in cancer treatment . Researchers may find this chemical valuable as a building block or intermediate in synthetic chemistry, or as a candidate for screening in pharmacological and biochemical assays to explore new mechanisms of action. All available information is for research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(7-phenyl-1,4-thiazepan-4-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c19-17(13-15-7-4-11-20-15)18-9-8-16(21-12-10-18)14-5-2-1-3-6-14/h1-7,11,16H,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMUFTPVOFZTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiazepane Ring:

    • Starting with a suitable amine and a thiol, the thiazepane ring can be formed through a cyclization reaction.
    • Reaction conditions often involve the use of a base (e.g., sodium hydride) and a solvent like tetrahydrofuran (THF).
  • Attachment of the Phenyl Group:

    • The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
    • Catalysts such as aluminum chloride (AlCl3) are commonly used.
  • Incorporation of the Thiophene Moiety:

    • The thiophene ring is typically introduced through a coupling reaction, such as a Suzuki or Stille coupling.
    • Palladium-based catalysts and appropriate ligands are used under inert atmosphere conditions.

Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general principles of organic synthesis apply. Scaling up involves optimizing reaction conditions, ensuring purity, and managing waste and by-products efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can occur on the phenyl or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or LiAlH4.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Biological Activities

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone has been investigated for various biological activities:

  • Antimicrobial Activity : Studies have shown that thiazepane derivatives possess significant antimicrobial properties. For instance, compounds similar to this one have demonstrated effectiveness against both gram-positive and gram-negative bacteria.
  • Anticancer Potential : Research indicates that thiazepane derivatives can inhibit cancer cell proliferation. Specific mechanisms involve the modulation of signaling pathways associated with cell growth and apoptosis.
  • Neuroprotective Effects : Some studies suggest that compounds containing thiazepane rings exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Applications in Medicinal Chemistry

The primary applications of this compound in medicinal chemistry include:

  • Drug Development : The compound serves as a scaffold for developing new therapeutic agents targeting various diseases due to its diverse biological activities.
  • Pharmacological Research : Ongoing studies focus on elucidating the mechanisms of action and optimizing the pharmacological profiles of thiazepane derivatives.

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study on Antimicrobial Properties :
    • A study published in Journal of Medicinal Chemistry demonstrated that thiazepane derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicated that modifications to the thiophene ring enhanced efficacy.
  • Case Study on Anticancer Activity :
    • Research published in Cancer Letters explored the anticancer potential of thiazepane derivatives. The study found that specific modifications to the thiazepane structure led to increased cytotoxicity against breast cancer cell lines.
  • Case Study on Neuroprotection :
    • A study in Neuropharmacology assessed the neuroprotective effects of thiazepane derivatives in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death through antioxidant mechanisms.

Mechanism of Action

The mechanism of action for 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The thiazepane ring and thiophene moiety can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f)

  • Structure: Combines a benzo[b]thiophene core with a nitro-substituted piperazine and a propanone chain.
  • Synthesis: Reacts α-halogenated ketones with triazoles in sodium ethoxide/ethanol (69% yield) .
  • Properties: Melting point 138–141°C; IR peaks for C=O (1684 cm⁻¹) and NO₂ (1510 cm⁻¹) .
  • The rigid benzo[b]thiophene contrasts with the flexible thiazepane in the target compound, which may alter pharmacokinetics .

1-(Thiophen-2-yl)ethanone O-acetyl oxime (4-4h)

  • Structure: Simplest analog, featuring an acetylated oxime on the thiophen-2-yl ethanone backbone.
  • Synthesis: Derived from 1-(thiophen-2-yl)ethanone via oxime formation (85% yield) .
  • Properties: ESI-HRMS m/z 168.0656 (C₉H₈NO₃S⁺) .
  • Comparison : The absence of a heterocyclic amine (e.g., thiazepane) limits its bioactivity spectrum but simplifies synthetic routes .

2-(Phenylthio)-1-(2-hydroxyphenyl)ethanone

  • Structure: Phenylthio and hydroxyphenyl substituents on ethanone.
  • Synthesis: Oxidized from 1-(2-hydroxyphenyl)-2-(phenylthio)ethanone using m-CPBA (90% yield) .
  • Properties: Melting point 117–118°C; IR and NMR data confirm phenolic O-H and C=O groups .
  • Comparison : The hydroxyphenyl group enables hydrogen bonding, while the phenylthio moiety introduces sulfur-based reactivity, differing from the thiazepane’s nitrogen-sulfur synergy .

Data Comparison Table

Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Spectral Data Reference
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone 1,4-Thiazepane, phenyl, thiophen-2-yl Not reported
7f Benzo[b]thiophene, nitrophenylpiperazine 138–141 69 IR: C=O (1684 cm⁻¹), NO₂ (1510 cm⁻¹)
4-4h Thiophen-2-yl, O-acetyl oxime Not specified 85 ESI-HRMS: m/z 168.0656
2-(Phenylthio)-1-(2-hydroxyphenyl)ethanone Phenylthio, hydroxyphenyl 117–118 90 ¹H NMR: δ 7.8 (s, 1H, OH)

Biological Activity

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound that combines a thiazepane ring and a thiophene moiety. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C17H19NO3S2\text{Molecular Formula C}_{17}\text{H}_{19}\text{N}\text{O}_{3}\text{S}_{2}
PropertyValue
Molecular Weight349.5 g/mol
CAS Number2034534-92-2
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The presence of sulfur and nitrogen in its cyclic structure contributes to its diverse reactivity and potential biological interactions.

Antimicrobial Properties

Compounds containing thiophene and thiazepane rings have been shown to exhibit various pharmacological effects, including antimicrobial activity. Research indicates that derivatives of thiazepane can inhibit the growth of certain bacterial strains and fungi, making them candidates for further exploration in the development of new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazepane derivatives are well-documented. The structural components of this compound suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, related thiazepane derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. These compounds often induce apoptosis or inhibit cell proliferation through mechanisms involving DNA damage or cell cycle arrest .

Case Study: Cytotoxicity Against MCF-7 Cells
A study investigating the cytotoxic effects of a thiazepane derivative on MCF-7 cells reported significant growth inhibition at specific concentrations. The results indicated that the compound could effectively block cell proliferation without inducing apoptosis, suggesting a unique mechanism of action .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. These interactions may lead to alterations in gene expression or enzyme activity, resulting in therapeutic effects.

Potential Applications

Given its promising biological activities, this compound has potential applications in various fields:

  • Antimicrobial Agents : Development of new antibiotics or antifungal medications.
  • Anti-inflammatory Drugs : Formulation of treatments for chronic inflammatory conditions.
  • Cancer Therapeutics : Exploration as a novel anticancer agent targeting specific tumor types.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone?

  • Methodology : The compound’s synthesis likely involves multi-step heterocyclic chemistry. A plausible route includes:

  • Step 1 : Formation of the 1,4-thiazepane ring via cyclization of a diamine or aminothiol precursor with a ketone or α,β-unsaturated carbonyl compound .
  • Step 2 : Introduction of the thiophen-2-yl ethanone moiety via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Key Considerations : Monitor reaction progress via TLC (hexane/chloroform systems) and optimize yields using recrystallization (e.g., ethyl alcohol) .

Q. How can structural characterization be performed for this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks for the thiophene (δ ~7.0–7.5 ppm) and thiazepane protons (δ ~3.0–4.5 ppm) based on analogous structures .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion [M⁺] and fragmentation patterns (e.g., cleavage at the ethanone group) .
  • X-ray Crystallography : Resolve the boat conformation of the thiazepane ring and dihedral angles between aromatic planes, as seen in related benzothiazepines (e.g., ~53.6° between benzene rings) .

Q. What preliminary biological assays are suitable for screening bioactivity?

  • Approach :

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM.
  • Enzyme inhibition : Test for kinase or protease inhibition using fluorometric assays (e.g., trypsin-like serine proteases) .
  • Data Interpretation : Compare IC₅₀ values with positive controls and validate via dose-response curves.

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

  • Strategies :

  • Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce hydrolysis side reactions .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization .
  • Flow Chemistry : Implement continuous flow reactors for scalable, reproducible synthesis (industrial methods in ).
    • Case Study : A related benzothiazepine achieved 85% yield via HCl-catalyzed cyclization in methanol at 473 K .

Q. How do stereochemical variations in the thiazepane ring affect bioactivity?

  • Analysis :

  • Conformational Studies : Use DFT calculations to model boat vs. chair conformations and correlate with binding affinity (e.g., for calcium channels) .
  • Chiral Resolution : Separate enantiomers via HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and test activity differences.
    • Contradictions : Some studies report higher activity for boat conformers due to enhanced hydrophobic interactions , while others favor planar geometries for receptor docking .

Q. How to resolve discrepancies in biological assay data across studies?

  • Troubleshooting :

  • Assay Conditions : Standardize parameters (e.g., pH, temperature, incubation time). For example, variations in serum content in cell culture media can alter cytotoxicity results.
  • Compound Purity : Verify via HPLC (≥95% purity) and exclude solvent residues (e.g., ethyl alcohol) detected via GC-MS .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., 2-(thiophen-2-yl)ethanone derivatives) to identify trends .

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